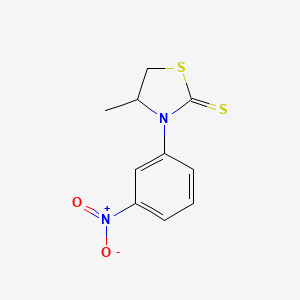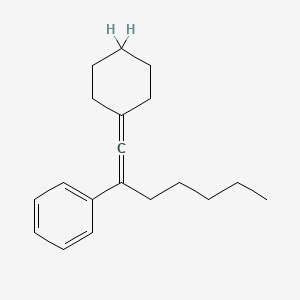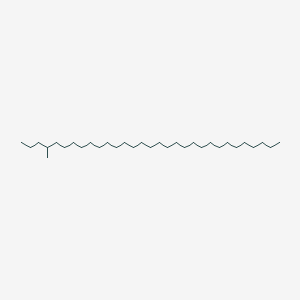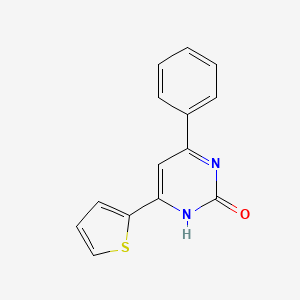![molecular formula C18H25ClOS B14308876 (4-Chlorophenyl)[1-(octylsulfanyl)cyclopropyl]methanone CAS No. 111262-29-4](/img/structure/B14308876.png)
(4-Chlorophenyl)[1-(octylsulfanyl)cyclopropyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenyl)[1-(octylsulfanyl)cyclopropyl]methanone is an organic compound characterized by a cyclopropyl group attached to a methanone moiety, which is further substituted with a 4-chlorophenyl group and an octylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)[1-(octylsulfanyl)cyclopropyl]methanone typically involves multiple steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Attachment of the 4-Chlorophenyl Group: This step can be achieved through a Friedel-Crafts acylation reaction, where the cyclopropyl intermediate reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Octylsulfanyl Group: The final step involves the nucleophilic substitution of the cyclopropyl methanone with an octylthiol, facilitated by a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typical.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Chlorophenyl)[1-(octylsulfanyl)cyclopropyl]methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
The compound may serve as a probe in biological studies to investigate the interactions of cyclopropyl-containing molecules with biological targets. Its structural features could be useful in studying enzyme inhibition or receptor binding.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s ability to undergo various chemical transformations makes it a versatile candidate for drug discovery and development.
Industry
In industrial applications, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or materials with specific properties.
Mécanisme D'action
The mechanism by which (4-Chlorophenyl)[1-(octylsulfanyl)cyclopropyl]methanone exerts its effects depends on its interaction with molecular targets. The cyclopropyl group can induce strain in molecular structures, potentially affecting enzyme activity or receptor binding. The octylsulfanyl group may enhance lipophilicity, influencing the compound’s bioavailability and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Chlorophenyl)cyclopropylmethanone: Lacks the octylsulfanyl group, making it less lipophilic.
(4-Chlorophenyl)[1-(methylsulfanyl)cyclopropyl]methanone: Contains a shorter alkyl chain, affecting its physical and chemical properties.
(4-Bromophenyl)[1-(octylsulfanyl)cyclopropyl]methanone: Substitution of chlorine with bromine alters reactivity and potential biological activity.
Uniqueness
(4-Chlorophenyl)[1-(octylsulfanyl)cyclopropyl]methanone is unique due to the combination of a cyclopropyl group, a 4-chlorophenyl group, and an octylsulfanyl group. This specific arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
111262-29-4 |
|---|---|
Formule moléculaire |
C18H25ClOS |
Poids moléculaire |
324.9 g/mol |
Nom IUPAC |
(4-chlorophenyl)-(1-octylsulfanylcyclopropyl)methanone |
InChI |
InChI=1S/C18H25ClOS/c1-2-3-4-5-6-7-14-21-18(12-13-18)17(20)15-8-10-16(19)11-9-15/h8-11H,2-7,12-14H2,1H3 |
Clé InChI |
LKAFNPGAQUKMTI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCSC1(CC1)C(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



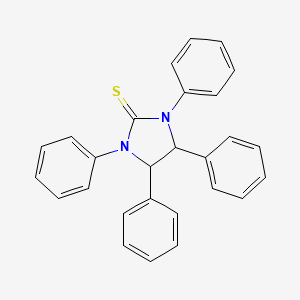
![2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14308802.png)

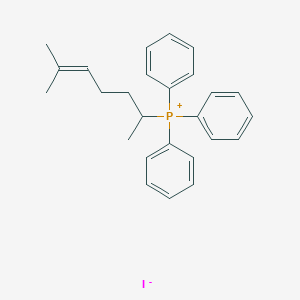
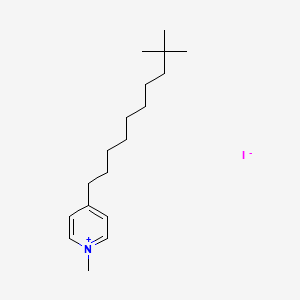

![3-(1,3-Thiazol-2(3H)-ylidene)[1,1'-biphenyl]-4(3H)-one](/img/structure/B14308833.png)

